Immunodominance: SSX4 (51-70) Commands 69.9% of the CD4+ T Cell Repertoire vs. 10.6% for SSX4 (161-180) in Ovarian Cancer
In a polyclonal culture of SSX-4-specific CD4+ T cells enriched from an ovarian cancer patient bearing an SSX-4-expressing tumor, the 51-70 peptide captured 69.9% of the total antigen-specific IFN-γ+ CD4+ T cell population. This contrasts sharply with the second most active peptide, SSX-4 161-180, which accounted for only 10.6% of the specific T cells. Adjacent overlapping peptides 41-60 and 61-80 elicited only trace reactivity, with proportions of 1.3% and 1.8% respectively [1]. This quantitative hierarchy establishes SSX4 (51-70) as the single immunodominant CD4+ T cell epitope within the SSX-4 protein in this tumor indication.
| Evidence Dimension | Percentage of SSX-4-specific IFN-γ+ CD4+ T cells directed against each peptide |
|---|---|
| Target Compound Data | 69.9% of SSX-4-specific CD4+ T cells recognized peptide 51-70 |
| Comparator Or Baseline | SSX-4 161-180: 10.6%; SSX-4 41-60: 1.3%; SSX-4 61-80: 1.8%; SSX-4 21-40: 1.3%; SSX-4 101-120: 1.8% |
| Quantified Difference | 6.6-fold higher proportion vs. the second-ranked epitope (69.9% vs. 10.6%); >50-fold vs. overlapping peptides |
| Conditions | PBMC from an ovarian cancer patient with SSX-4-expressing tumor, stimulated twice in vitro with a pool of 20-mer peptides spanning the full SSX-4 sequence, assessed by intracellular IFN-γ staining and magnetic cell sorting on day 7 post-secondary stimulation |
Why This Matters
For procurement decisions, this immunodominance data directly predicts that SSX4 (51-70) will generate the strongest measurable CD4+ T cell signal in immunomonitoring assays and the most robust T cell expansion for adoptive therapy protocols, whereas any other SSX-4 peptide would yield substantially weaker or undetectable responses in the same patient samples.
- [1] Valmori D, Qian F, Ayyoub M, Renner C, Merlo A, Gnjatic S, Stockert E, Driscoll D, Lele S, Old LJ, Odunsi K. Expression of Synovial Sarcoma X (SSX) Antigens in Epithelial Ovarian Cancer and Identification of SSX-4 Epitopes Recognized by CD4+ T Cells. Clin Cancer Res. 2006 Jan 15;12(2):398-404. PMID: 16428478. View Source
